molecular formula C32H50Br2N6O4 B561406 N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide CAS No. 101488-82-8

N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide

Cat. No.: B561406
CAS No.: 101488-82-8
M. Wt: 742.598
InChI Key: KEIQTUCBMDEBLZ-JFXHSDHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide is a natural product found in Pseudoceratina with data available.

Scientific Research Applications

  • Synthesis and Transformations of Imidazole Derivatives :

    • Imidazole derivatives have been synthesized through reactions involving amino acid esters, formaldehyde, and ketones. These derivatives can be transformed into various other compounds, such as dihydro-1H-imidazole-2-thione derivatives and bis(imidazolyl)propanoates (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
  • Antibacterial and Antifungal Properties :

    • Certain imidazole derivatives have shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This highlights their potential as antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
  • Cardiac Electrophysiological Activity :

    • N-substituted imidazolylbenzamides have been studied for their cardiac electrophysiological activity, indicating the potential of imidazole moieties in the development of class III electrophysiological agents (Morgan et al., 1990).
  • Memory Consolidation Enhancement :

    • Beta(3)-adrenoceptor agonists, containing imidazole derivatives, have been explored for their effects on memory consolidation, demonstrating their role in cognitive enhancement (Gibbs & Summers, 2001).
  • Corrosion Inhibition in Acid Media :

  • Fluorescent Triazole Derivatives :

  • Synthesis of Nilotinib :

    • The synthesis of Nilotinib, an antitumor agent, involves the use of imidazole derivatives, showcasing their application in pharmaceutical chemistry (Wang Cong-zhan, 2009).
  • Antimicrobial Evaluation of Benzimidazolyl Derivatives :

Properties

CAS No.

101488-82-8

Molecular Formula

C32H50Br2N6O4

Molecular Weight

742.598

IUPAC Name

N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide

InChI

InChI=1S/C32H50Br2N6O4/c1-23(2)13-10-8-6-4-3-5-7-9-11-14-29(41)36-16-12-18-44-30-26(33)19-24(20-27(30)34)21-28(40-43)31(42)37-17-15-25-22-38-32(35)39-25/h19-20,22-23,43H,3-18,21H2,1-2H3,(H,36,41)(H,37,42)(H3,35,38,39)/b40-28+

InChI Key

KEIQTUCBMDEBLZ-JFXHSDHMSA-N

SMILES

CC(C)CCCCCCCCCCCC(=O)NCCCOC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide
Reactant of Route 2
Reactant of Route 2
N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide
Reactant of Route 3
Reactant of Route 3
N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide
Reactant of Route 4
Reactant of Route 4
N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide
Reactant of Route 5
Reactant of Route 5
N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide
Reactant of Route 6
Reactant of Route 6
N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide

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